1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
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Overview
Description
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is a complex organic compound with the molecular formula C19H31N3O2Si and a molecular weight of 361.55 g/mol . This compound is characterized by the presence of a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core, which is further functionalized with a carboxylic acid methoxy-methyl-amide group .
Preparation Methods
The synthesis of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide typically involves multiple steps, starting from commercially available precursors . Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and quality control .
Chemical Reactions Analysis
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets and pathways . The triisopropylsilanyl group can influence the compound’s reactivity and stability, while the pyrrolo[2,3-b]pyridine core may interact with various enzymes or receptors . The carboxylic acid methoxy-methyl-amide functionality can further modulate these interactions, leading to specific biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide include:
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
- 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and applications . The presence of the triisopropylsilanyl group in this compound imparts unique characteristics that distinguish it from other related compounds .
Properties
IUPAC Name |
N-methoxy-N-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUZOJXPBBCPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640143 |
Source
|
Record name | N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-28-4 |
Source
|
Record name | N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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